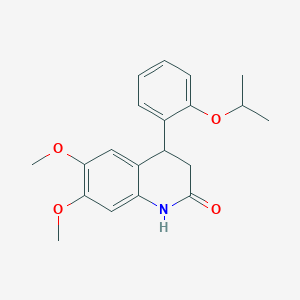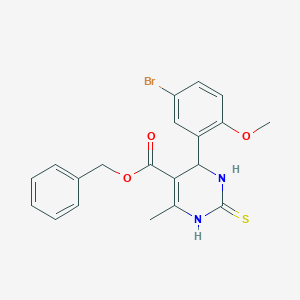
4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
The molecule “4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone” is a complex organic compound. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinolinone moiety is substituted at the 4-position with a 2-isopropoxyphenyl group and at the 6 and 7 positions with methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinolinone core could potentially be synthesized via a Skraup or Doebner-Miller reaction, while the isopropoxy and methoxy groups could be introduced via etherification reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (quinolinone and phenyl) rings, ether linkages (isopropoxy and methoxy groups), and a carbonyl group (quinolinone). The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ether groups might be cleaved under acidic conditions, while the carbonyl group could undergo reactions such as reduction or nucleophilic addition. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and ether groups could contribute to its solubility in organic solvents .Scientific Research Applications
Antimicrobial and Antibacterial Activity
Quinolinone derivatives have been evaluated for their antimicrobial and antibacterial efficacy. For instance, the synthesis and evaluation of pyranoquinoline derivatives showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, suggesting potential for the development of new antimicrobial agents (Asghari, Ramezani, & Mohseni, 2014).
Cytotoxic and Anticancer Properties
Research into quinolinone derivatives has also revealed cytotoxic activity against various cancer cell lines. The synthesis of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their esters, for example, showed cytotoxic activity in vitro, indicating potential as anticancer agents (Soural et al., 2006).
Antioxidant Properties
Quinolinone derivatives have been identified with significant antioxidant activities. A study highlighted the synthesis of novel oxadiazaphosphepino quinolinones that exhibited higher antioxidant activities than standard antioxidants, pointing towards their potential in oxidative stress-related disease management (Hassan, Abdel‐kariem, & Ali, 2017).
Enzyme Inhibition for Disease Treatment
Quinolinone derivatives have been discovered as potent inhibitors of specific enzymes. For example, the discovery of VX-770 (ivacaftor) as a CFTR potentiator highlights the role of quinolinones in treating cystic fibrosis, showcasing the compound's ability to enhance the function of the CFTR protein in patients with certain mutations (Hadida et al., 2014).
Herbicidal Activity
The quinolinone framework has been explored for potential applications in agriculture, particularly as herbicides. Triketone-quinoline hybrids, for example, have shown promising herbicidal activity and broad-spectrum weed control, suggesting the utility of quinolinone derivatives in developing new herbicides (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-13(17)14-10-20(22)21-16-11-19(24-4)18(23-3)9-15(14)16/h5-9,11-12,14H,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUTKQTJYOSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4054308.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B4054316.png)
![METHYL 2-[2-(2-ACETAMIDOBENZOYLOXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B4054332.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)methanesulfonamide hydrochloride](/img/structure/B4054336.png)
![Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4054341.png)
![ETHYL 5-ETHYL-2-{2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B4054342.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B4054343.png)

![N-[2-(butan-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4054352.png)
![1-[3-Fluoro-4-[3-methyl-4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4054358.png)

![N-(2,3-dimethylphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4054364.png)

